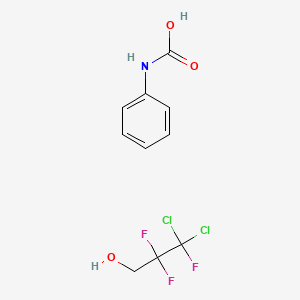
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide: is a quaternary ammonium compound It is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
Tertiary Amine+Alkyl Halide→Quaternary Ammonium Salt
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the formulation of specialty chemicals.
- Applied in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium chloride
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium bromide
Comparison:
- Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts. The choice of halide can influence the compound’s application in various fields.
- Applications: While all these compounds can be used as phase transfer catalysts, their specific applications may vary based on their chemical properties.
Propriétés
Numéro CAS |
71666-51-8 |
|---|---|
Formule moléculaire |
C14H20INO |
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
trimethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(2,3)10-12-9-8-11-6-4-5-7-13(11)14(12)16;/h4-7,12H,8-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BPERJTVPTVXRSE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1CCC2=CC=CC=C2C1=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)






![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)


![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)

